Bismuth acetate

Descripción general

Descripción

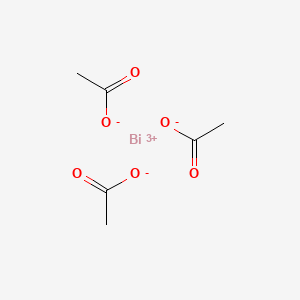

Bismuth acetate, also known as bismuth(III) acetate, is a coordination complex with the chemical formula Bi(O₂CCH₃)₃. It is a molecular compound featuring bismuth bound to six oxygen ligands in a distorted polyhedral sphere. This compound appears as white crystals or powder and is known for its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bismuth acetate can be synthesized through the reaction of bismuth oxide with acetic anhydride and glacial acetic acid. The reaction product is then recrystallized to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by reacting bismuth oxide with acetic anhydride and glacial acetic acid under controlled conditions. The reaction mixture is then subjected to recrystallization to yield high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Bismuth acetate undergoes various chemical reactions, including hydrolysis, where it forms basic this compound precipitates. This reaction is particularly useful for separating lead and bismuth .

Common Reagents and Conditions:

Hydrolysis: this compound reacts with water to form basic this compound and acetic acid.

Reduction: this compound can be reduced to metallic bismuth using reducing agents such as hydrogen gas or hydrazine.

Substitution: this compound can undergo substitution reactions with other ligands to form different bismuth complexes.

Major Products:

Basic this compound: Formed during hydrolysis.

Metallic Bismuth: Formed during reduction reactions.

Aplicaciones Científicas De Investigación

Catalytic Applications

Bismuth Acetate as a Catalyst

Bismuth(III) acetate is recognized for its effectiveness as a catalyst in organic synthesis, particularly in protodeboronation reactions. It serves as a safer and more environmentally friendly alternative to traditional catalysts like palladium and iridium. A study demonstrated that this compound could facilitate the sequential protodeboronation of diborylated compounds effectively, achieving high yields without the need for harsh conditions or toxic reagents .

Case Study: Protodeboronation Reaction

- Objective : To evaluate the efficiency of this compound in protodeboronation.

- Methodology : The reaction was conducted with diborylated compounds using this compound as the catalyst.

- Results : The study reported a 3:1 mixture of products from the reaction, indicating significant catalytic activity. The catalyst's operational simplicity and stability were highlighted as key advantages .

Pharmaceutical Applications

Therapeutic Uses

Bismuth compounds, including this compound, are widely used in medicine for their antimicrobial properties. They are particularly effective against gastrointestinal disorders, such as peptic ulcers and chronic gastritis. This compound's low solubility contributes to its reduced toxicity, making it suitable for therapeutic applications .

Case Study: Antimicrobial Activity

- Objective : To assess the cytotoxicity and antimicrobial efficacy of bismuth compounds.

- Methodology : Various bismuth compounds were tested against bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results : Bismuth compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Environmental Applications

Microbial Electrosynthesis

Recent research has explored the role of this compound in microbial electrosynthesis cells (MESCs), where it has been shown to enhance methane production from carbon dioxide. Bismuth ions positively influenced the microbial community responsible for methane generation, demonstrating potential for carbon capture and utilization technologies .

Case Study: Methane Production Enhancement

- Objective : To investigate the impact of bismuth ions on methane production in MESCs.

- Methodology : MESCs were inoculated with anaerobic sludge and operated under controlled conditions with varying concentrations of bismuth ions.

- Results : The introduction of bismuth ions increased methane production rates significantly, highlighting its potential role in sustainable energy solutions .

Mecanismo De Acción

The mechanism of action of bismuth acetate involves its interaction with biological molecules and cellular structures. Bismuth compounds exert their effects primarily in the gastrointestinal tract by forming complexes with proteins and other biomolecules. These complexes have antimicrobial properties and can disrupt the cell walls of bacteria, leading to their death . Additionally, bismuth compounds can inhibit the activity of certain enzymes, further contributing to their antimicrobial effects .

Comparación Con Compuestos Similares

Bismuth Subgallate: Used as an internal deodorant and hemostatic agent.

Bismuth Subsalicylate: Known for its antidiarrheal and anti-inflammatory properties.

Comparison: Bismuth acetate is unique in its structural properties and versatility in various applications. Unlike bismuth subgallate and bismuth subsalicylate, which are primarily used for their medicinal properties, this compound finds extensive use in chemical synthesis and industrial applications. Its ability to form strong complexes with organic ligands and its role in the synthesis of advanced materials highlight its distinctiveness among bismuth compounds .

Actividad Biológica

Bismuth acetate, a compound of bismuth, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound is primarily recognized for its low toxicity and solubility in biological fluids, which contributes to its safety profile. The compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Bismuth compounds have shown effectiveness against various bacterial strains, including antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves disruption of bacterial cell membranes and inhibition of virulence factors in pathogens like Helicobacter pylori .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including DNA fragmentation and lipid peroxidation .

Efficacy Against Bacterial Infections

This compound has been studied for its antibacterial properties, particularly against Gram-positive bacteria. A summary of its effectiveness is presented in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2.5 μg/mL | |

| Vancomycin-resistant Enterococcus | 5 μg/mL | |

| Helicobacter pylori | 8.84 μM |

These studies demonstrate that this compound can effectively inhibit the growth of several pathogenic bacteria, making it a potential candidate for developing new antimicrobial therapies.

Bismuth compounds, including this compound, have been shown to exert anticancer effects through multiple mechanisms:

- Induction of Apoptosis : Bismuth complexes can trigger programmed cell death in cancer cells by activating pathways associated with oxidative stress and DNA damage .

- Non-Apoptotic Cell Death : Some studies have revealed that certain bismuth compounds may promote non-apoptotic forms of cell death, which could provide alternative strategies for cancer treatment .

Case Studies

- Study on Leishmania major :

- Research on Methicillin-resistant Staphylococcus aureus (MRSA) :

Toxicity and Safety Profile

While bismuth compounds are generally considered safe and effective for medical use, excessive intake can lead to toxicity, including neurological symptoms and gastrointestinal issues . However, these adverse effects are typically reversible upon discontinuation of the compound.

Propiedades

IUPAC Name |

bismuth;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi(C2H3O2)3, C6H9BiO6 | |

| Record name | bismuth(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043458 | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Bismuth acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ACETIC ACID | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

22306-37-2, 29094-03-9 | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AJA86Y692 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: DECOMP | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.